1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods aim to develop more eco-friendly, safe, and atom-economical approaches.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: This is the parent compound and shares the core structure with 1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide.
5,7-Dimethyl-1,8-naphthyridin-2-amine: This compound is structurally similar and shares some chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N4O/c1-10-9-11(2)18-16-13(10)3-4-14(19-16)20-7-5-12(6-8-20)15(17)21/h3-4,9,12H,5-8H2,1-2H3,(H2,17,21) |
InChI Key |
PCINNHBQSUHBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N3CCC(CC3)C(=O)N)C |
Origin of Product |
United States |
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